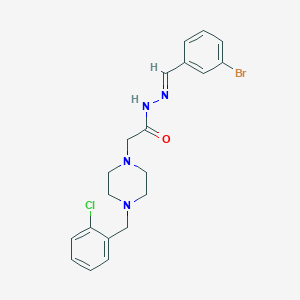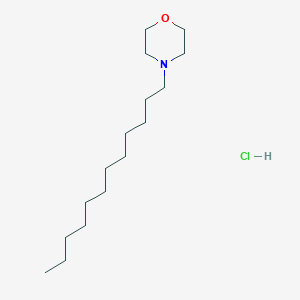
N-Acetyl-5-(9H-purin-6-ylthio)norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-5-(9H-purin-6-ylthio)norvaline is a synthetic compound that features a purine base attached to a norvaline amino acid via a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-(9H-purin-6-ylthio)norvaline typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. The reaction is carried out in an aqueous medium in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions must be carefully controlled to preserve the ester grouping, often requiring the use of triethylamine in precise amounts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-5-(9H-purin-6-ylthio)norvaline can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the thioether linkage.
Substitution: The acetyl group or the purine base can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine base or the acetyl group .
Applications De Recherche Scientifique
N-Acetyl-5-(9H-purin-6-ylthio)norvaline has several scientific research applications:
Chemistry: It is used as a model compound to study thioether linkages and their reactivity.
Biology: The compound can be used to investigate the role of purine derivatives in biological systems.
Mécanisme D'action
The mechanism of action of N-Acetyl-5-(9H-purin-6-ylthio)norvaline involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether linkage may also play a role in modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(9H-purin-6-ylthio)pentanoyl)phenylalanine: Similar structure with a phenylalanine residue instead of norvaline.
N-(5-(9H-purin-6-ylthio)pentanoyl)alanine: Contains an alanine residue.
N-(5-(9H-purin-6-ylthio)pentanoyl)valine: Features a valine residue.
Uniqueness
N-Acetyl-5-(9H-purin-6-ylthio)norvaline is unique due to its specific combination of a purine base, a thioether linkage, and a norvaline residue. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
20977-22-4 |
|---|---|
Formule moléculaire |
C12H15N5O3S |
Poids moléculaire |
309.35 g/mol |
Nom IUPAC |
2-acetamido-5-(7H-purin-6-ylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C12H15N5O3S/c1-7(18)17-8(12(19)20)3-2-4-21-11-9-10(14-5-13-9)15-6-16-11/h5-6,8H,2-4H2,1H3,(H,17,18)(H,19,20)(H,13,14,15,16) |
Clé InChI |
LYCDMFSYQJBFFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCCSC1=NC=NC2=C1NC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11979976.png)




![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)
![Allyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980012.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11980013.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11980028.png)

![3-(2-chlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980037.png)
